1,1-ジエトキシエテン

概要

説明

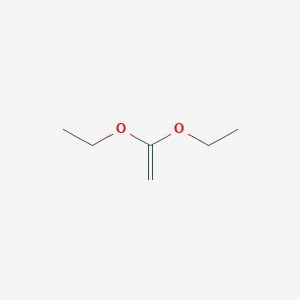

1,1-Diethoxyethene, also known as Acetaldehyde diethyl acetal or simply Acetal, is a compound that contains an acetal functional group . It is a major flavoring component of distilled beverages, especially malt whisky and sherry .

Synthesis Analysis

The synthesis of 1,1-Diethoxyethene has been studied extensively. One method involves the reaction of isopropanol decomposition, which is used to classify different catalysts used in the synthesis of 1,1-Diethoxyethene . The production of 1,1-Diethoxyethene is clearly correlated with the acidity of the solids .Molecular Structure Analysis

The molecular formula of 1,1-Diethoxyethene is C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .Chemical Reactions Analysis

The direct conversion of ethanol to 1,1-Diethoxyethene (DEE) through one-pot dehydrogenation-acetalization has attracted broad interest from both academia and industry . This process involves the oxidative dehydrogenation of alcohol to acetaldehyde, which requires high temperature to activate oxygen to realize the C−H cleavage, while the acetalization of acetaldehyde with ethanol is an exothermic reversible reaction favorable at low temperature .Physical And Chemical Properties Analysis

1,1-Diethoxyethene has a density of 0.9±0.1 g/cm3, a boiling point of 105.6±13.0 °C at 760 mmHg, and a vapor pressure of 34.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.0±3.0 kJ/mol, a flash point of 7.0±19.4 °C, and an index of refraction of 1.402 .科学的研究の応用

1,1-ジエトキシエテン: 科学研究における応用: 1,1-ジエトキシエテン(DEEとも呼ばれる)は、科学研究において様々な応用を持つ化学化合物です。以下は、そのユニークな応用の一部です。

触媒研究

DEEは、二機能触媒に関する研究に使用されています。 研究者らは、Bi/BiCeOx触媒によって促進されるワンポット酸化脱水素-アセタール化経路を用いたエタノールからのDEE合成を報告しています .

医薬品における応用

DEEは、医薬品業界において、選択的なエタノール酸化の付加価値のある誘導体製品として使用されるなど、多岐にわたる用途を持っています .

合成研究

DEEは、銅を含む触媒を用いてエタノールから合成されます。 このプロセスは、ワンステップ合成方法に関する研究において重要です .

熱化学データ分析

作用機序

- DEE primarily interacts with biological systems through its acetal functional group. It is a major flavoring component in distilled beverages, especially malt whisky and sherry .

Target of Action

Mode of Action

Safety and Hazards

1,1-Diethoxyethene is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may damage fertility . It is advised to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The future directions of 1,1-Diethoxyethene research could involve further exploration of its synthesis methods, particularly in relation to the use of different catalysts and the optimization of reaction conditions. Additionally, the potential applications of 1,1-Diethoxyethene in various industries, such as the beverage industry, could be further investigated .

特性

IUPAC Name |

1,1-diethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGIVYVOVVQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181292 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2678-54-8 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002678548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketene diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,1-diethoxyethene interact with quinones, and what are the downstream effects?

A1: 1,1-Diethoxyethene adds to quinones through both 1:1 and 1:2 pathways. [, ] This reaction is particularly useful in synthesizing natural products like acetylemodin and deoxyerythrolaccin, pigments found in insects. [, , ] The 1:2 addition pathway involves the formation of isolable intermediate adducts. []

Q2: What is the structure of 1,1-diethoxyethene, and what is known about its spectroscopic data?

A2: 1,1-Diethoxyethene's molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it's typically characterized using NMR spectroscopy and mass spectrometry.

Q3: How does the structure of 1,1-diethoxyethene influence its reactivity in cycloaddition reactions?

A3: 1,1-Diethoxyethene participates in both [2+2] and [4+2] cycloaddition reactions, showcasing its versatility. [, , , ] Interestingly, the regioselectivity of its reaction with tropone can be influenced by Lewis acid catalysts. For example, B(C6F5)3 favors [4+2] cycloaddition, while BPh3 promotes [8+2] cycloaddition. [] This difference arises from the Lewis acid's impact on the nucleophilicity of the carbonyl oxygen in tropone. []

Q4: Has computational chemistry been used to study 1,1-diethoxyethene reactions?

A4: Yes, density functional theory (DFT) calculations at the ωB97X-D level have been employed to investigate the mechanism of 1,1-diethoxyethene cycloaddition with tropone in the presence of Lewis acid catalysts. [] These calculations provided insights into the reaction pathway and the influence of different Lewis acids on regioselectivity.

Q5: Can 1,1-diethoxyethene be used in photochemical reactions?

A5: Absolutely! 1,1-Diethoxyethene participates in photochemical [2+2] cycloadditions. [, ] One study explored its use in synthesizing DL-apiose derivatives through photochemical reactions with 1,3-dihydroxypropan-2-one derivatives. [] It also undergoes photochemical reactions with biacetyl, with the product quantum yield influenced by the solvent. [, ]

Q6: Are there any safety concerns associated with handling 1,1-diethoxyethene?

A6: 1,1-Diethoxyethene is identified as a mutagen. [] It's crucial to handle it with caution, using appropriate safety equipment like gloves and working in a well-ventilated area.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

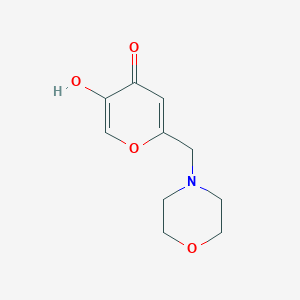

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

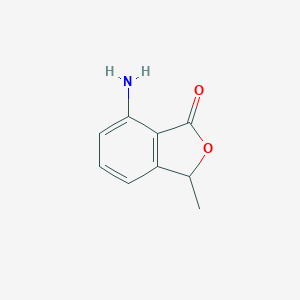

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

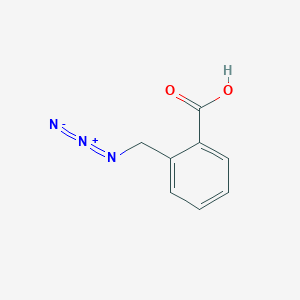

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)